molecular formula C10H7Br2N B11835492 3-Bromo-8-(bromomethyl)quinoline

3-Bromo-8-(bromomethyl)quinoline

Cat. No.: B11835492
M. Wt: 300.98 g/mol
InChI Key: QDESBUOJLXHPFG-UHFFFAOYSA-N
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Description

3-Bromo-8-(bromomethyl)quinoline is a quinoline derivative with the molecular formula C10H8Br2N. This compound is characterized by the presence of two bromine atoms attached to the quinoline ring, specifically at the 3rd and 8th positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-(bromomethyl)quinoline typically involves the bromination of 8-methylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 8-(substituted methyl)quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 8-methylquinoline

Scientific Research Applications

3-Bromo-8-(bromomethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-8-(bromomethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoquinoline
  • 3-Bromoquinoline
  • 8-(Bromomethyl)quinoline

Comparison

3-Bromo-8-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This dual bromination enhances its reactivity and allows for a broader range of chemical modifications compared to mono-brominated quinoline derivatives.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

3-bromo-8-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,5H2

InChI Key

QDESBUOJLXHPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)CBr)Br

Origin of Product

United States

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